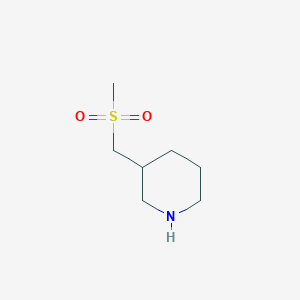

3-((Methylsulfonyl)methyl)piperidine

描述

The exploration of heterocyclic compounds has been a fertile ground for the discovery of new drugs. Among these, piperidine (B6355638) derivatives are particularly prominent, forming the structural core of numerous pharmaceuticals. nih.govresearchgate.net The subject of this article, 3-((Methylsulfonyl)methyl)piperidine, represents a thoughtful combination of a well-established heterocyclic core with a functional group known to influence pharmacological properties.

Piperidine is a six-membered heterocyclic amine that is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. wikipedia.org Its saturated, chair-like conformation allows for the precise spatial orientation of substituents, which is a critical factor in molecular recognition by biological targets. nih.gov The versatility of the piperidine ring, allowing for substitution at various positions, has made it a "privileged scaffold" in medicinal chemistry. researchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO₂S |

| Molecular Weight | 177.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 290328-54-0 |

The incorporation of sulfur-containing functional groups is a widely employed strategy in drug design to modulate a compound's physicochemical and biological properties. The methylsulfonyl group in this compound is a prime example of a sulfone, which is known to be a strong hydrogen bond acceptor and can enhance metabolic stability and aqueous solubility.

The academic significance of combining a piperidine scaffold with a sulfur-containing moiety lies in the potential for synergistic effects on bioactivity. Research on sulfonylpiperidines has revealed their potential as inhibitors of various enzymes, highlighting the importance of the sulfonyl group in molecular interactions. For instance, certain sulfonylpiperidines have been investigated as novel antibacterial agents, demonstrating the therapeutic potential of this structural combination.

The quest for novel bioactive small molecules is a continuous endeavor in pharmaceutical research. Current research trajectories often focus on the development of compounds with improved target selectivity, enhanced pharmacokinetic profiles, and novel mechanisms of action. Small molecules, such as this compound, are central to these efforts due to their potential for oral bioavailability and their ability to be readily synthesized and modified.

The development of fragment-based drug discovery (FBDD) has further underscored the importance of small, well-characterized molecular fragments like the piperidine core. nih.gov The synthesis and analysis of libraries of diverse piperidine-based fragments are crucial for identifying starting points for new drug development programs. The inclusion of moieties like the methylsulfonyl group adds to the chemical diversity of these libraries, expanding the range of biological targets that can be explored.

Currently, this compound is available commercially as a research chemical. bldpharm.com Its availability from various chemical suppliers indicates its utility as a building block in synthetic and medicinal chemistry research. Researchers can acquire this compound to explore its potential in the synthesis of more complex molecules or to investigate its own biological activities. It is often supplied as a hydrochloride salt, which typically enhances its stability and solubility in aqueous media for experimental purposes. nih.gov

The presence of this compound in the catalogs of chemical suppliers, often as part of collections of unique chemicals for early-stage discovery research, signifies its role as a tool for innovation in the scientific community. While extensive published research focusing solely on this specific molecule is not abundant, its availability suggests its use in proprietary drug discovery programs or as part of larger screening libraries.

Structure

3D Structure

属性

IUPAC Name |

3-(methylsulfonylmethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-11(9,10)6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFHCOIIDDBQCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylsulfonyl Methyl Piperidine and Its Analogues

Retrosynthetic Analysis of the 3-((Methylsulfonyl)methyl)piperidine Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. slideshare.net For this compound, the primary disconnections involve the carbon-sulfur bond of the sulfone and the carbon-carbon bond connecting the methylsulfonyl group to the piperidine (B6355638) ring.

A primary disconnection can be made at the C-S bond of the sulfone, leading to a piperidine-containing nucleophile and a methylsulfonyl electrophile. This suggests a synthesis route involving the reaction of a piperidinemethyl anion equivalent with a methanesulfonyl halide. Alternatively, a disconnection of the C-C bond between the piperidine ring and the methyl group suggests the reaction of a 3-halomethylpiperidine with a methylsulfinate salt. Another key retrosynthetic approach involves functional group interconversion (FGI), where the sulfone is envisioned as arising from the oxidation of a corresponding sulfide (B99878). This opens up synthetic pathways starting from 3-((methylthio)methyl)piperidine.

These disconnections lead to several potential starting materials, including 3-piperidinemethanol, 3-halomethylpiperidines, and piperidine-3-carboxylic acid derivatives, which are readily available. The choice of the synthetic route often depends on factors such as stereochemical control, scalability, and the availability of starting materials.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be achieved through various classical and contemporary organic chemistry reactions, primarily starting from functionalized piperidine precursors.

Synthesis from Precursor Piperidine Derivatives

A common and straightforward approach to synthesize this compound is through the nucleophilic substitution of a suitable leaving group at the 3-position of the piperidine ring with a methanethiolate (B1210775) or methanesulfinate (B1228633) salt. For instance, 3-(chloromethyl)piperidine (B1630087) or 3-(tosyloxymethyl)piperidine can be reacted with sodium methanesulfinate to directly form the target compound.

Another versatile precursor is 3-piperidinemethanol. chemicalbook.com This alcohol can be converted to a better leaving group, such as a tosylate or a halide, before the introduction of the methylsulfonyl group. An alternative strategy involves the oxidation of a sulfide precursor. In this method, 3-((methylthio)methyl)piperidine is first synthesized, typically by reacting 3-(chloromethyl)piperidine with sodium thiomethoxide. The resulting sulfide is then oxidized to the sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

| Precursor | Reagent(s) | Key Transformation |

| 3-(Chloromethyl)piperidine | Sodium methanesulfinate | Nucleophilic substitution |

| 3-Piperidinemethanol | 1. TsCl, Py; 2. NaSO2Me | O-Tosylation followed by nucleophilic substitution |

| 3-(Chloromethyl)piperidine | Sodium thiomethoxide, then H2O2 | Sulfide formation followed by oxidation |

Stereoselective Synthesis of this compound Enantiomers

The development of stereoselective syntheses for chiral piperidines is a significant area of research, as the enantiomers of a molecule can exhibit different biological activities. rsc.orgnih.gov Asymmetric synthesis of this compound can be approached in several ways. One method involves the use of a chiral pool starting material, such as a derivative of a chiral amino acid, to construct the piperidine ring with the desired stereochemistry at the C3 position.

Another strategy is the use of chiral auxiliaries. A chiral auxiliary can be attached to a piperidine precursor to direct a subsequent reaction stereoselectively. After the desired stereocenter is established, the auxiliary is removed. Chiral resolution of a racemic mixture of this compound is also a viable method. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the resolving agent.

Enzymatic resolutions, utilizing lipases or other enzymes, can also be employed to selectively react with one enantiomer of a racemic precursor, allowing for the separation of the enantiomers. researchgate.net For instance, a lipase (B570770) could selectively acylate one enantiomer of a 3-hydroxymethylpiperidine derivative, which can then be carried forward to the desired enantiomer of this compound.

| Method | Description |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. |

| Chiral Auxiliaries | A temporary chiral group directs a stereoselective transformation. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture using a chiral resolving agent. |

| Enzymatic Resolution | Enzymes are used to selectively react with one enantiomer. researchgate.net |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the context of this compound synthesis, several green approaches can be implemented. The use of greener solvents, such as water or ethanol, in place of hazardous organic solvents like dichloromethane (B109758) or DMF, is a key consideration. researchgate.net

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. For instance, the oxidation of the sulfide precursor to the sulfone can be performed using catalytic amounts of an oxidant with a benign co-oxidant like hydrogen peroxide. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can significantly reduce solvent usage and waste generation. derpharmachemica.com

Furthermore, exploring the use of renewable starting materials and energy-efficient reaction conditions, such as microwave-assisted synthesis, can contribute to a more sustainable synthetic process. rsc.org The use of deep eutectic solvents (DESs) has also emerged as a sustainable medium for sulfonylation reactions. rsc.orgrsc.org

Large-Scale Production and Process Optimization for this compound

The transition from laboratory-scale synthesis to large-scale industrial production requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, this involves selecting a synthetic route that utilizes readily available and inexpensive starting materials. The reaction conditions, such as temperature, pressure, and reaction time, need to be optimized to maximize yield and minimize the formation of byproducts.

Purification methods suitable for large-scale production, such as crystallization or distillation, are preferred over chromatographic methods. Process safety is a critical aspect, and a thorough risk assessment must be conducted to identify and mitigate any potential hazards associated with the chemicals and reactions involved. The development of a robust and reproducible process is essential for consistent product quality. Flow chemistry is an emerging technology that can offer advantages for large-scale production, including improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing.

Synthesis of Deuterated and Isotopically Labeled this compound for Research Applications

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are invaluable tools in metabolic studies and for use as internal standards in analytical chemistry. researchgate.netnih.gov The synthesis of deuterated this compound can be achieved by introducing deuterium atoms at specific positions in the molecule.

For example, deuterated methyl iodide (CD₃I) can be used as a precursor to generate a deuterated methylsulfonyl group. Deuterium can also be incorporated into the piperidine ring through H-D exchange reactions under specific conditions, often catalyzed by a metal. nih.gov The synthesis of these labeled analogues generally follows similar synthetic routes as the unlabeled compound, with the isotopic label being introduced at an appropriate stage. These labeled compounds are crucial for pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of the parent molecule. escholarship.org

| Labeled Precursor | Resulting Labeled Position |

| CD₃I | Methyl group of the methylsulfonyl moiety |

| D₂O and catalyst | Exchangeable protons on the piperidine ring |

Chemical Modifications and Derivatization Strategies of 3 Methylsulfonyl Methyl Piperidine

Strategies for N-Substitution of the Piperidine (B6355638) Nitrogen in 3-((Methylsulfonyl)methyl)piperidine

The secondary amine of the piperidine ring in this compound is a key site for introducing a wide variety of substituents. These modifications can significantly alter the compound's physicochemical properties, such as basicity, lipophilicity, and molecular size. While specific examples of N-substitution on this compound are not extensively detailed in the reviewed literature, several well-established methods for the N-functionalization of piperidines are applicable.

N-Alkylation: This common modification involves the introduction of an alkyl group onto the piperidine nitrogen. This can be achieved through nucleophilic substitution reactions with alkyl halides (e.g., alkyl chlorides, bromides, or iodides). The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrogen halide formed during the reaction. The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common.

Reductive Amination: An alternative to direct alkylation, reductive amination involves the reaction of the piperidine with an aldehyde or a ketone in the presence of a reducing agent. This two-step, one-pot reaction first forms an iminium ion intermediate, which is then reduced to the corresponding N-alkylated piperidine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. This method is particularly useful for introducing more complex alkyl groups.

N-Arylation: The introduction of an aryl group at the piperidine nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst with a suitable ligand to couple the piperidine with an aryl halide or triflate.

N-Acylation: Acyl groups can be introduced by reacting the piperidine with acylating agents such as acyl chlorides or acid anhydrides. These reactions are generally rapid and are often performed in the presence of a non-nucleophilic base, like triethylamine or pyridine (B92270), to scavenge the acid byproduct.

Table 1: Representative Strategies for N-Substitution of this compound

| Modification Type | Reagents and Conditions | Product |

| N-Alkylation | Alkyl halide, K2CO3, DMF | N-Alkyl-3-((methylsulfonyl)methyl)piperidine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3, CH2Cl2 | N-Alkyl-3-((methylsulfonyl)methyl)piperidine |

| N-Arylation | Aryl halide, Pd catalyst, ligand, base | N-Aryl-3-((methylsulfonyl)methyl)piperidine |

| N-Acylation | Acyl chloride, Et3N, CH2Cl2 | N-Acyl-3-((methylsulfonyl)methyl)piperidine |

Modifications at the Sulfur-Containing Moiety of this compound

The methylsulfonylmethyl group offers opportunities for chemical modification primarily centered on the sulfonyl group itself. These transformations can alter the electronic properties and hydrogen bonding capabilities of this moiety. While specific modifications on the sulfur-containing moiety of this compound are not widely reported, the general reactivity of sulfones can be extrapolated.

Reduction of the Sulfonyl Group: The sulfone can be reduced to the corresponding sulfide (B99878). Strong reducing agents, such as lithium aluminum hydride, are typically required for this transformation. This modification significantly changes the geometry and electronic nature of the sulfur center, moving from a tetrahedral sulfone to a bent sulfide.

Alpha-Functionalization: The methylene (B1212753) group adjacent to the sulfonyl group is activated and can be deprotonated with a strong base to form a carbanion. This nucleophilic carbon can then react with various electrophiles, allowing for the introduction of substituents at this position.

Table 2: Potential Modifications at the Sulfur-Containing Moiety

| Modification Type | General Reagents and Conditions | Potential Product |

| Sulfone Reduction | LiAlH4, THF | 3-((Methylthio)methyl)piperidine |

| Alpha-Alkylation | 1. Strong base (e.g., n-BuLi), 2. Alkyl halide | 3-(1-(Methylsulfonyl)alkyl)piperidine |

Diversification at the Piperidine Ring Positions (excluding 3-position)

Introducing substituents at other positions of the piperidine ring (C2, C4, C5, and C6) can lead to a wide range of analogs with diverse spatial arrangements of functional groups. The synthesis of such polysubstituted piperidines often involves multi-step sequences starting from appropriately functionalized precursors.

One common strategy involves the use of substituted pyridines as starting materials, which are then reduced to the corresponding piperidines. For example, a pyridine with substituents at positions corresponding to the desired piperidine substitution pattern can be synthesized and then subjected to catalytic hydrogenation.

Another approach is the de novo synthesis of the piperidine ring through cyclization reactions. Various methods, such as intramolecular cyclization of amino-alkenes or amino-alkynes, can be employed to construct the piperidine core with pre-installed substituents.

Table 3: General Approaches for Diversification at the Piperidine Ring

| Strategy | Description |

| Catalytic Hydrogenation of Substituted Pyridines | Reduction of a pre-functionalized pyridine ring to the corresponding piperidine. |

| De Novo Ring Synthesis | Construction of the piperidine ring from acyclic precursors already containing the desired substituents. |

| C-H Functionalization | Direct introduction of functional groups at C-H bonds of the piperidine ring, often using transition metal catalysis. |

Synthesis of Prodrugs and Targeted Delivery Systems of this compound Analogues

Prodrug strategies are employed to improve the pharmacokinetic properties of a drug, such as its solubility, permeability, or metabolic stability. For analogues of this compound, several prodrug approaches could be envisioned.

Ester and Carbamate Prodrugs: If the parent molecule contains a hydroxyl or amino group, these can be derivatized as esters or carbamates, respectively. These linkages are often designed to be cleaved by endogenous enzymes, such as esterases, to release the active drug. For example, a hydroxyl group introduced elsewhere on the piperidine ring could be masked as an ester.

Targeted Delivery Systems: These systems aim to deliver a drug to a specific site of action, thereby increasing efficacy and reducing off-target effects. This can be achieved by conjugating the drug molecule to a targeting moiety, such as a ligand that binds to a receptor that is overexpressed on target cells.

While no specific prodrugs of this compound analogues are documented in the reviewed literature, the principles of prodrug design are broadly applicable to this class of compounds.

Combinatorial Chemistry and Library Synthesis Based on the this compound Scaffold

Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, known as a library. This approach is highly valuable in drug discovery for exploring the structure-activity relationships of a particular scaffold.

The this compound scaffold is well-suited for combinatorial library synthesis due to the presence of the reactive piperidine nitrogen. A common strategy would involve the synthesis of the core scaffold, followed by parallel derivatization of the nitrogen atom with a diverse set of building blocks (e.g., alkyl halides, aldehydes, acyl chlorides).

Solid-phase synthesis can also be employed, where the piperidine scaffold is attached to a solid support. This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents can be washed away. After the desired modifications, the final compounds are cleaved from the solid support.

Table 4: Conceptual Combinatorial Library Synthesis based on the this compound Scaffold

| Step | Description |

| 1. Scaffold Synthesis | Synthesis of the core this compound structure. |

| 2. Parallel N-Derivatization | Reaction of the scaffold with a library of diverse building blocks (e.g., R-X, R-CHO, R-COCl) in a multi-well plate format. |

| 3. Purification | Parallel purification of the resulting library members, often using high-throughput techniques like automated chromatography. |

| 4. Characterization and Screening | Analysis of the library compounds and evaluation of their biological activity. |

Structure Activity Relationship Sar Studies of 3 Methylsulfonyl Methyl Piperidine Derivatives

Elucidation of Key Pharmacophoric Features within the 3-((Methylsulfonyl)methyl)piperidine Scaffold

The this compound scaffold is characterized by three main components that contribute to its pharmacophoric profile: the piperidine (B6355638) ring, the methylsulfonyl group, and the methylene (B1212753) linker. The interplay of these features dictates the molecule's interaction with biological targets.

The Piperidine Ring: This saturated heterocycle serves as a versatile scaffold, providing a three-dimensional framework that can be appropriately substituted to orient functional groups in specific vectors. nih.govmdpi.com The nitrogen atom within the piperidine ring is typically basic and can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a receptor's binding pocket. The conformation of the piperidine ring, which is generally a chair form, also plays a critical role in the spatial arrangement of its substituents.

The Methylsulfonyl Group: The methylsulfonyl moiety is a key feature that significantly influences the electronic and physicochemical properties of the molecule. nih.govnih.gov It is a strong hydrogen bond acceptor, capable of forming interactions with hydrogen bond donors in a biological target. nih.gov Its electron-withdrawing nature can also modulate the pKa of the piperidine nitrogen. Furthermore, the sulfonyl group is metabolically stable, which can contribute to a more favorable pharmacokinetic profile.

The Methylene Linker: The single carbon linker between the piperidine ring and the sulfonyl group provides rotational flexibility, allowing the sulfonyl group to adopt an optimal orientation for binding. The length and nature of this linker can be critical for activity, as it determines the distance and spatial relationship between the piperidine core and the sulfonyl pharmacophore.

Impact of N-Substitution on Biological Activity Profiles

The nitrogen atom of the piperidine ring is a common site for modification in drug design, and substitutions at this position can have a profound impact on the biological activity of this compound derivatives. The nature of the N-substituent can influence potency, selectivity, and pharmacokinetic properties.

Generally, the introduction of various substituents on the piperidine nitrogen can lead to diverse biological activities. For instance, in the development of antagonists for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), N-alkylation of piperidine derivatives has been shown to influence binding affinity. nih.gov Studies on other piperidine-containing compounds have demonstrated that N-substitution can modulate receptor-ligand interactions, with different substituents potentially engaging with different sub-pockets of the binding site. nih.gov

For example, in a series of piperidine derivatives targeting chemokine receptors, modifications at the piperidine nitrogen with various aryl and alkyl groups led to significant variations in binding affinity. nih.gov Similarly, in the context of histamine (B1213489) H3 receptor antagonists, the nature of the N-substituent on a piperidine ring was a critical determinant of affinity and selectivity. nih.gov

| N-Substituent | General Effect on Activity (Hypothetical) | Rationale |

| Small alkyl groups (e.g., methyl, ethyl) | May maintain or slightly increase potency | Can fill small hydrophobic pockets without causing steric hindrance. |

| Bulky alkyl groups (e.g., tert-butyl) | May decrease potency | Can introduce steric clashes within the binding site. |

| Aryl or heteroaryl groups | Can significantly enhance potency | May engage in additional π-π stacking or hydrophobic interactions. |

| Basic amine-containing groups | May improve solubility and introduce additional ionic interactions | Can enhance pharmacokinetic properties and form salt bridges. |

Role of the Sulfonylmethyl Group in Ligand-Receptor Interactions

The sulfonylmethyl group is a critical pharmacophoric element in this compound derivatives, primarily due to its ability to act as a potent hydrogen bond acceptor. nih.gov The two oxygen atoms of the sulfonyl group can form strong hydrogen bonds with amino acid residues such as arginine, lysine, or asparagine in a receptor's active site.

The methyl group attached to the sulfur atom can also contribute to binding through hydrophobic interactions with nonpolar residues in the binding site. Modifications to this group, such as increasing its size or replacing it with other functionalities, would be expected to impact the binding affinity and selectivity.

| Interaction Type | Potential Interacting Residues | Consequence for Binding |

| Hydrogen Bonding (Sulfonyl Oxygens) | Arginine, Lysine, Asparagine, Serine | Anchors the ligand in the binding site, contributing to high affinity. |

| Dipole-Dipole Interactions | Polar residues | Orients the molecule within the active site. |

| Hydrophobic Interactions (Methyl Group) | Leucine, Isoleucine, Valine | Can provide additional binding energy and influence selectivity. |

Stereochemical Influences on SAR of this compound Analogues

The 3-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). The stereochemistry at this position can have a significant impact on the biological activity, as the spatial arrangement of the sulfonylmethyl group will differ between the two enantiomers. This can lead to one enantiomer having a much higher affinity for the target receptor than the other, a phenomenon known as stereoselectivity.

The importance of stereochemistry in piperidine-containing drugs is well-documented. thieme-connect.com For many biologically active piperidine derivatives, the activity resides predominantly in one enantiomer. For example, in a series of GLP-1 potentiators, the position and stereochemistry of substituents on the piperidine ring were critical for activity. thieme-connect.com Similarly, for certain CXCR3 chemokine antagonists, the stereochemistry of a substituent on a piperazine (B1678402) ring, a close structural analog of piperidine, had a pronounced effect on receptor affinity. nih.gov

It is therefore highly probable that the (R) and (S) enantiomers of this compound derivatives will exhibit different biological activities. The optimal stereochemistry will depend on the specific topology of the target binding site, with one enantiomer being able to achieve a more complementary fit.

Scaffold Hopping and Bioisosteric Replacements Derived from this compound

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemotypes with improved properties while retaining the key pharmacophoric interactions of a parent molecule. nih.govresearchgate.net These approaches can be applied to the this compound scaffold to explore new chemical space and overcome potential liabilities.

Scaffold Hopping: This involves replacing the core piperidine ring with a different scaffold that maintains the essential spatial arrangement of the key functional groups. The goal is to discover new core structures that may offer advantages in terms of synthetic accessibility, intellectual property, or ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov For the this compound core, potential scaffold hops could include other saturated heterocycles or even bicyclic systems that can project the sulfonylmethyl group and an N-substituent in a similar fashion. researchgate.net

Bioisosteric Replacements: This strategy focuses on replacing specific functional groups with others that have similar physicochemical properties, leading to comparable biological activity. ctppc.org For the this compound scaffold, several bioisosteric replacements could be considered:

For the Sulfonylmethyl Group: The methylsulfonyl moiety could be replaced with other groups that can act as hydrogen bond acceptors and occupy a similar steric volume. Examples include carboxamides, sulfonamides, or certain five-membered heterocycles like oxadiazoles. nih.gov

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Methylsulfonyl | Carboxamide, Sulfonamide | Mimics the hydrogen bond accepting properties. nih.gov |

| Methylsulfonyl | 1,2,4-Oxadiazole | Can present hydrogen bond acceptors in a similar spatial orientation. |

| Piperidine | Pyrrolidine, Azetidine | Alters ring size and conformational properties. |

| Piperidine | Bicyclic amines (e.g., azabicyclo[2.2.2]octane) | Provides a more rigid scaffold to lock in a specific conformation. nih.gov |

Computational Chemistry and Molecular Modeling of 3 Methylsulfonyl Methyl Piperidine

Conformational Analysis of 3-((Methylsulfonyl)methyl)piperidine

The conformational landscape of this compound is primarily dictated by the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize steric strain. wikipedia.org However, the presence of the 3-substituent introduces additional complexity. The methylsulfonylmethyl group can exist in either an axial or equatorial position, and the relative stability of these conformers is influenced by a delicate balance of steric and electronic effects. researchgate.netnih.gov

Computational studies on substituted piperidines have shown that the preference for axial or equatorial substitution is highly dependent on the nature of the substituent and the solvent environment. nih.gov For this compound, the bulky and polar methylsulfonylmethyl group is generally expected to favor the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the piperidine ring. However, intramolecular hydrogen bonding between the piperidine nitrogen and the sulfonyl oxygens could potentially stabilize certain axial conformations.

A systematic conformational search using molecular mechanics or quantum mechanics methods can identify the low-energy conformers of this compound. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population (%) |

| 1 | Equatorial | 0.00 | 75.8 |

| 2 | Axial | 1.50 | 24.2 |

Note: This data is hypothetical and for illustrative purposes.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of this compound. indexcopernicus.comresearchgate.net These calculations can determine various molecular properties, including the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The methylsulfonyl group is strongly electron-withdrawing, which will influence the electron density distribution across the piperidine ring. This can affect the basicity of the piperidine nitrogen and the reactivity of the ring's carbon atoms. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Table 2: Hypothetical Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.5 D |

Note: This data is hypothetical and for illustrative purposes.

The molecular electrostatic potential (MEP) map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would likely show a negative potential around the sulfonyl oxygen atoms and a positive potential near the piperidine nitrogen's hydrogen atom, indicating sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.netfigshare.com For this compound, this can be used to explore its potential interactions with various biological targets, such as enzymes or receptors. The piperidine scaffold is a common motif in ligands for G-protein coupled receptors (GPCRs) and ion channels. nih.gov

The docking process involves placing the 3D structure of the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function. The results can provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Table 3: Hypothetical Molecular Docking Results for this compound with a Hypothetical Kinase

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.8 |

| Hydrogen Bonds | 2 (with Asp154, Lys89) |

| Hydrophobic Interactions | Leu34, Val67, Ala121 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. researchgate.netnih.gov Starting from a docked pose, an MD simulation can reveal the stability of the binding mode and the flexibility of both the ligand and the protein. This method can help to refine the binding hypothesis generated from molecular docking. nih.gov

During an MD simulation, the movements of all atoms in the system are calculated over a period of time, typically nanoseconds to microseconds. Analysis of the trajectory can provide information on the conformational changes in the ligand and protein upon binding, the stability of key interactions, and the role of water molecules in the binding site.

Table 4: Hypothetical Analysis of a 100 ns MD Simulation of this compound with a Hypothetical Kinase

| Analysis | Observation |

| RMSD of Ligand | Stable after 10 ns, indicating a stable binding pose. |

| Key Hydrogen Bonds | Maintained for >80% of the simulation time. |

| Conformational Changes | The piperidine ring remains in the chair conformation. |

Note: This data is hypothetical and for illustrative purposes.

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com For derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds. tandfonline.comresearchgate.net This can help to prioritize which derivatives to synthesize and test, saving time and resources. researchgate.net

A QSAR model is typically a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to biological activity. These descriptors can encode information about the physicochemical properties, topology, and 3D structure of the molecules.

Table 5: Hypothetical QSAR Equation for a Series of this compound Derivatives

pIC50 = 0.5 * logP - 0.2 * TPSA + 0.1 * NumHDonors + 2.5

| Descriptor | Definition |

| pIC50 | Negative logarithm of the half-maximal inhibitory concentration. |

| logP | Octanol-water partition coefficient. |

| TPSA | Topological Polar Surface Area. |

| NumHDonors | Number of hydrogen bond donors. |

Note: This data is hypothetical and for illustrative purposes.

De Novo Design Strategies Utilizing the this compound Core

De novo design is a computational approach to generate novel molecular structures with desired properties. news-medical.netplos.org The this compound core can be used as a starting point or a building block in de novo design algorithms to create new potential drug candidates. These algorithms can explore a vast chemical space and generate molecules that are predicted to have high affinity and selectivity for a specific biological target.

Fragment-based design is a common de novo strategy where molecular fragments are placed in the binding site of a target and then linked together to form a complete molecule. nih.gov The this compound scaffold could be used as a fragment in such an approach, with the algorithm suggesting modifications and additions to optimize its binding.

Table 6: Hypothetical Output from a De Novo Design Algorithm Using the this compound Scaffold

| Designed Molecule | Predicted Affinity (kcal/mol) | Key Modifications |

| Derivative 1 | -9.2 | Addition of a phenyl group to the piperidine nitrogen. |

| Derivative 2 | -8.7 | Replacement of the methylsulfonyl group with a cyclopropylsulfonyl group. |

Note: This data is hypothetical and for illustrative purposes.

Pharmacological Investigations of 3 Methylsulfonyl Methyl Piperidine and Its Analogues Preclinical Focus

In Vitro Receptor Binding and Functional Assays for Target Identification

The piperidine (B6355638) scaffold is a common feature in many biologically active compounds, and the addition of a methylsulfonyl group can significantly influence its pharmacological profile. In vitro studies on analogues of 3-((methylsulfonyl)methyl)piperidine have explored their binding affinity and functional effects on several important classes of receptors.

Assessment of G Protein-Coupled Receptor (GPCR) Modulatory Activity

Analogues of this compound have been investigated for their ability to modulate the activity of G protein-coupled receptors (GPCRs), a large family of receptors involved in a wide array of physiological processes.

Notably, certain piperidine derivatives have been identified as potent antagonists of the dopamine (B1211576) D2 receptor. For instance, pridopidine (B1678097) and ordopidine, which feature a methylsulfonylphenyl group, act as dopamine D2 receptor antagonists. Furthermore, research into piperidinyl piperidine analogues has led to the discovery of potent and selective antagonists for the M2 muscarinic receptor, a subtype of muscarinic acetylcholine (B1216132) receptors. These compounds have demonstrated the ability to enhance acetylcholine release in the brain in preclinical models.

| Compound Class | Target GPCR | Activity |

| Methylsulfonylphenyl piperidines | Dopamine D2 Receptor | Antagonist |

| Piperidinyl piperidines | M2 Muscarinic Receptor | Antagonist |

Ligand-Gated Ion Channel Interaction Profiling

The interaction of piperidine-containing compounds with ligand-gated ion channels is another area of active investigation. These channels are critical for fast synaptic transmission in the nervous system.

Studies on 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives have identified them as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. nih.gov The most potent compound in one such series, 4-(sulfomethyl)pyridine-2-carboxylic acid, displayed a modest IC50 of 40 microM. nih.gov Additionally, some analogues of muscimol (B1676869) and piperidine have been shown to act as both agonists and antagonists at glycine (B1666218) and GABAA receptors, which are major inhibitory ion channels in the central nervous system. nih.govnih.gov

| Compound Class | Target Ion Channel | Activity |

| Piperidine-2-carboxylic acid derivatives | NMDA Receptor | Antagonist nih.gov |

| Muscimol and piperidine analogues | Glycine and GABAA Receptors | Agonist/Antagonist nih.govnih.gov |

Enzyme Inhibition and Activation Studies

The sulfonyl group in analogues of this compound makes them candidates for interaction with various enzymes. A number of studies have reported the enzyme inhibitory activities of such compounds.

Piperidine derivatives containing sulfonyl groups have demonstrated inhibitory activity against lysine-specific demethylase (LSD1), an enzyme implicated in cancer. Moreover, piperazine (B1678402) sulfonamide analogues have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.govmdpi.com Other research has focused on the inhibition of cholinesterases, with some sulfonamides bearing a piperidine nucleus showing promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). sciforum.netmdpi.com

| Compound Class | Target Enzyme | Activity |

| Piperidine sulfonyl derivatives | Lysine-specific demethylase (LSD1) | Inhibitor |

| Piperazine sulfonamide analogues | α-Amylase, α-Glucosidase | Inhibitor nih.govmdpi.com |

| Piperidine-bearing sulfonamides | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibitor sciforum.netmdpi.com |

Transporter Interaction Assays

Monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine, norepinephrine (B1679862), and serotonin (B10506), have also been a focus of research for piperidine-based compounds.

A study on 4-(4-chlorophenyl)piperidine (B1270657) analogues with a thioacetamide (B46855) side chain revealed their inhibitory activity on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.gov The stereochemistry of the piperidine ring was found to be a critical determinant of potency and selectivity. For example, certain isomers exhibited selectivity for DAT/NET, while others were more selective for SERT or SERT/NET. nih.gov Some of these compounds were identified as broad-spectrum transporter inhibitors. nih.gov

| Compound Class | Target Transporter | Activity |

| 4-(4-Chlorophenyl)piperidine analogues | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) | Inhibitor nih.gov |

Cellular Assays for Biological Activity Evaluation (e.g., cell proliferation, signaling pathways)

The biological effects of this compound analogues have been further investigated in cellular assays to understand their impact on cellular processes.

One notable study explored the antiproliferative effects of synthesized piperidine derivatives containing a methylsulfonyl group. The findings indicated that these compounds could induce apoptosis in cancer cells. The underlying mechanisms were suggested to involve cell cycle arrest and an increase in the production of reactive oxygen species (ROS).

| Compound Class | Cellular Effect | Investigated Mechanism |

| Piperidine methylsulfonyl derivatives | Induction of apoptosis in cancer cells | Cell cycle arrest, Increased reactive oxygen species (ROS) |

Mechanism of Action Studies at the Molecular and Cellular Level

Elucidating the precise mechanism of action at the molecular and cellular level is a key objective of preclinical research. For analogues of this compound, the mechanism of action is closely tied to their interactions with specific molecular targets.

The sulfonyl group is thought to contribute to the biological activity of these compounds through its ability to form hydrogen bonds and engage in other interactions with biological molecules, thereby influencing their function. The piperidine ring itself can interact with a variety of receptors and enzymes, leading to the modulation of their activity.

In the case of piperine (B192125), a naturally occurring piperidine alkaloid, its anticonvulsant effects have been linked to the inhibition of Na+ channels. nih.gov Whole-cell patch-clamp analysis suggested that piperine acts as a Na+ channel antagonist, which contributes to its complex anticonvulsant mechanisms. nih.gov While not a direct analogue, this finding for a related piperidine-containing compound provides a potential avenue for investigating the mechanism of action of synthetic piperidine derivatives.

Preclinical In Vivo Models for Pharmacological Efficacy Assessment

The preclinical evaluation of this compound and its analogues in living organisms is a critical step in characterizing their therapeutic potential. The selection of appropriate animal models and endpoints is guided by the hypothesized mechanism of action of these compounds, which often involves the modulation of central nervous system (CNS) pathways.

Based on the pharmacological profiles of structurally related compounds, analogues of this compound have been identified as modulators of the dopaminergic system, acting as "dopamine stabilizers". nih.govresearchgate.net These compounds exhibit the ability to normalize both hyper- and hypo-dopaminergic states. nih.gov This mechanism suggests their potential utility in psychiatric and neurological disorders characterized by dysregulated dopamine signaling, such as schizophrenia and movement disorders.

Consequently, the primary preclinical disease models selected for efficacy assessment are those that reflect these specific biological pathways:

Models of Psychosis/Schizophrenia: The most common models are based on inducing a hyperdopaminergic state.

Amphetamine-Induced Hyperlocomotion: This is a widely used screening model where a psychostimulant, such as d-amphetamine, is administered to rodents to induce a state of hyperactivity, which is considered a surrogate for the positive symptoms of psychosis. The ability of a test compound to attenuate this hyperactivity is predictive of antipsychotic-like efficacy. nih.gov

Conditioned Avoidance Response (CAR): This is a more complex behavioral model with high predictive validity for antipsychotic efficacy. Animals are trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone). Clinically effective antipsychotics are known to suppress this avoidance behavior without impairing the escape response. nih.gov

Models for Assessing Motor Side Effects: A key challenge with dopamine D2 receptor antagonists is the potential for motor side effects, such as catalepsy (a state of immobility and waxy flexibility), which is a predictor of extrapyramidal symptoms in humans.

Catalepsy Test: Rodents are placed in unusual postures (e.g., with their forepaws on an elevated bar), and the time it takes for them to correct their posture is measured. A prolonged latency to move is indicative of catalepsy. Compounds with a low propensity to induce catalepsy at doses that show antipsychotic-like effects are considered to have a more favorable "atypical" profile. nih.gov

The selection of these models allows for a comprehensive preclinical assessment of both the potential therapeutic effects and the side effect liabilities of this compound analogues that target the dopamine system.

In the selected in vivo models, specific behavioral and physiological endpoints are meticulously analyzed to quantify the pharmacological effects of this compound analogues. These endpoints are directly linked to the engagement of the intended biological targets, primarily dopamine D2 receptors.

Behavioral Endpoints:

Locomotor Activity: In the amphetamine-induced hyperlocomotion model, the primary endpoint is the total distance traveled or the number of beam breaks in an open-field arena. A significant reduction in amphetamine-induced activity by a compound like ACR16, a 3-(methylsulfonyl)phenyl piperidine analogue, indicates antipsychotic potential. nih.gov Conversely, in habituated, non-stimulated animals, these compounds can sometimes increase locomotor activity, demonstrating their "stabilizing" effect on dopamine function. nih.gov

Avoidance Behavior: In the CAR model, the key endpoint is the number of successful avoidance responses. A dose-dependent decrease in avoidance, as observed with compounds like ACR16, is a strong indicator of antipsychotic efficacy. nih.gov

Physiological Endpoints:

Gene Expression (c-Fos): The protein c-Fos is an immediate early gene product and is often used as a marker of neuronal activation. The anatomical pattern of c-Fos induction in the brain can differentiate between typical and atypical antipsychotic profiles. For dopamine-stabilizing piperidine analogues, a preferential induction of c-Fos in the nucleus accumbens (a limbic region) compared to the dorsolateral striatum (a motor region) is a key physiological endpoint. nih.gov This profile is a strong predictor of antipsychotic efficacy with a reduced risk of motor side effects. nih.gov

Prolactin Secretion: Dopamine, acting on D2 receptors in the pituitary gland, tonically inhibits the secretion of the hormone prolactin. Antagonism of these receptors leads to an increase in serum prolactin levels. Therefore, measuring changes in plasma prolactin serves as a peripheral physiological endpoint to confirm in vivo D2 receptor antagonism. researchgate.net

The table below summarizes the key endpoints analyzed for dopamine-stabilizing analogues of this compound in relevant preclinical models.

| Model | Endpoint Type | Specific Endpoint Measured | Pharmacological Interpretation |

| Amphetamine-Induced Hyperlocomotion | Behavioral | Reduction in locomotor activity | Antipsychotic-like efficacy |

| Conditioned Avoidance Response (CAR) | Behavioral | Suppression of avoidance responses | Antipsychotic-like efficacy |

| Catalepsy Test | Behavioral | Latency to correct posture | Propensity for motor side effects |

| Brain Tissue Analysis | Physiological | c-Fos protein expression | Neuronal activation; predicts atypicality |

| Blood Plasma Analysis | Physiological | Serum prolactin levels | In vivo dopamine D2 receptor antagonism |

Target engagement biomarkers are crucial for confirming that a drug candidate interacts with its intended molecular target in a living organism. For this compound analogues targeting the CNS, particularly the dopamine system, several biomarkers are employed.

In Vivo Receptor Occupancy: The most direct and quantitative biomarker for target engagement of dopamine receptor modulators is the measurement of in vivo receptor occupancy using Positron Emission Tomography (PET). This neuroimaging technique utilizes a radiolabeled ligand that specifically binds to the target receptor (e.g., [11C]raclopride for dopamine D2 receptors). nih.gov By performing PET scans with and without the administration of the test compound, the percentage of receptors occupied by the drug at different doses can be calculated. Studies on analogues like (-)-OSU6162 and ACR16 have demonstrated a robust, dose-dependent occupancy of striatal D2 receptors. nih.govresearchgate.net This allows for a direct correlation between the level of target engagement and the observed behavioral and physiological effects.

Downstream Pharmacodynamic Biomarkers: These are measures of the biochemical events that occur as a consequence of the drug binding to its target.

Dopamine Metabolites: Changes in the levels of dopamine metabolites, such as homovanillic acid (HVA), in cerebrospinal fluid (CSF) and plasma can serve as an indirect biomarker of target engagement. nih.gov Blockade of dopamine receptors can alter dopamine turnover, leading to changes in HVA levels.

Prolactin Levels: As mentioned previously, serum prolactin is a highly sensitive and easily accessible pharmacodynamic biomarker for D2 receptor engagement in the pituitary. researchgate.net An increase in prolactin provides strong evidence that the compound is interacting with and blocking D2 receptors in vivo.

The table below illustrates the relationship between target engagement biomarkers and the pharmacological activity of dopamine-stabilizing piperidine analogues.

| Biomarker | Method of Measurement | Information Provided |

| D2 Receptor Occupancy | Positron Emission Tomography (PET) | Direct, quantitative measure of target binding in the brain |

| Serum Prolactin | Immunoassay of blood samples | Peripheral D2 receptor antagonism; indirect measure of central activity |

| Dopamine Metabolites (e.g., HVA) | HPLC of CSF or plasma | Alteration of dopamine turnover secondary to receptor modulation |

Polypharmacology and Off-Target Profiling of this compound Derivatives

Polypharmacology, the ability of a single compound to interact with multiple targets, is a critical aspect of drug development, as it can be responsible for both therapeutic efficacy and adverse effects. nih.gov While the primary target of many methylsulfonyl-piperidine analogues appears to be the dopamine D2 receptor, a comprehensive off-target profile is essential for a complete pharmacological characterization.

Interestingly, some analogues classified as dopamine stabilizers, such as (-)-OSU6162 and ACR16, exhibit relatively low binding affinity for the D2 receptor in in vitro assays (Ki = 447 nM and >1 µM, respectively), yet they achieve high D2 receptor occupancy and produce significant functional effects in vivo. nih.gov This discrepancy suggests a complex mechanism of action that may involve interactions with other targets or unique properties at the D2 receptor in its native environment.

A prime example of this complexity is the analogue ACR16 (pridopidine). While initially developed as a dopamine stabilizer, further research revealed that it binds with high affinity to the sigma-1 receptor, an intracellular chaperone protein. ki.se This interaction is now considered a key component of its pharmacological profile and is being explored for therapeutic potential in neurodegenerative diseases like Huntington's disease. ki.se This finding underscores the importance of broad pharmacological screening, as an initial "off-target" interaction can evolve into a primary therapeutic mechanism.

A systematic off-target profiling for a new chemical entity typically involves screening against a large panel of receptors, transporters, enzymes, and ion channels. For piperidine-based CNS agents, this often includes:

Other Dopamine Receptor Subtypes: (D1, D3, D4, D5)

Serotonin Receptors: (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

Adrenergic Receptors: (e.g., α1, α2, β)

Histamine (B1213489) Receptors: (e.g., H1)

Muscarinic Receptors: (e.g., M1-M5)

Monoamine Transporters: (SERT, NET, DAT)

The table below provides a hypothetical off-target binding profile for a this compound derivative, based on data from related compounds and common cross-reactivities of dopamine receptor ligands.

| Target Class | Specific Target | Binding Affinity (Ki) | Potential Implication |

| Primary Target | Dopamine D2 Receptor | Moderate to Low (in vitro) | Complex "stabilizer" activity |

| Key Off-Target | Sigma-1 Receptor | High | Neuroprotective effects; additional therapeutic potential |

| Serotonin Receptors | 5-HT2A Receptor | Moderate | Modulation of antipsychotic profile, effects on sleep and mood |

| Adrenergic Receptors | α1-Adrenergic Receptor | Low to Moderate | Potential for cardiovascular side effects (e.g., orthostatic hypotension) |

| Monoamine Transporters | Serotonin Transporter (SERT) | Low | Minimal impact on serotonin reuptake |

This profiling is essential to understand the full spectrum of a compound's biological activity and to anticipate potential side effects or discover new therapeutic applications.

Preclinical Pharmacokinetics and Metabolism Studies of 3 Methylsulfonyl Methyl Piperidine

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

The metabolic stability of a compound is a critical parameter in drug discovery, providing an early indication of its persistence in the body. In vitro assays using liver microsomes and hepatocytes are standard methods for assessing this stability.

While specific data for 3-((methylsulfonyl)methyl)piperidine is not available, studies on analogous piperidine (B6355638) compounds indicate that metabolic stability can be influenced by the nature and position of substituents on the piperidine ring. For instance, modifications to certain piperidine-containing compounds have been shown to improve metabolic stability in rat liver microsomes.

Table 1: General Parameters for In Vitro Metabolic Stability Assays

| Parameter | Description |

| Test System | Pooled human or animal liver microsomes/hepatocytes |

| Incubation Time | Typically up to 60 minutes |

| Cofactor | NADPH (for cytochrome P450-mediated metabolism) |

| Analysis Method | LC-MS/MS to quantify the remaining parent compound |

| Calculated Parameters | Half-life (t½), Intrinsic Clearance (CLint) |

Identification of Major Metabolites of this compound

Metabolite identification is crucial for understanding the biotransformation pathways of a drug candidate. For the related compound, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, the primary metabolic pathway identified in human liver microsomes is N-dealkylation. doi.org

This process involves the removal of the N-propyl group, leading to the formation of the N-despropyl metabolite. This suggests that the piperidine nitrogen is a key site for metabolism in this class of compounds.

Table 2: Major Metabolic Pathway for (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine

| Parent Compound | Metabolic Reaction | Major Metabolite |

| (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine | N-dealkylation | N-despropyl-(S,S)-3-[3-(methylsulfonyl)phenyl]-piperidine |

Enzyme Kinetics of Metabolic Transformations (e.g., Cytochrome P450 inhibition/induction)

The cytochrome P450 (CYP) family of enzymes plays a central role in drug metabolism. Understanding a compound's interaction with these enzymes is vital to predict potential drug-drug interactions.

Studies on (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine have shown that its N-depropylation is mediated by multiple CYP enzymes, with a significant contribution from CYP2D6. doi.org Furthermore, this compound was found to be an inhibitor of CYP2D6. doi.orgnih.gov In human hepatocytes, quinidine, haloperidol, and ketoconazole (B1673606) showed significant inhibition of its metabolic clearance. nih.gov

Table 3: Cytochrome P450 Interactions of (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine

| CYP Isozyme | Role in Metabolism | Inhibition by Compound |

| CYP1A2 | Not significant | No significant inhibition |

| CYP2C9 | Not significant | No significant inhibition |

| CYP2C19 | Not significant | No significant inhibition |

| CYP2D6 | Major role in N-depropylation | Inhibits CYP2D6 activity |

| CYP2E1 | Not significant | No significant inhibition |

| CYP3A4 | Not significant | No significant inhibition |

In Vivo Pharmacokinetic Profiling in Preclinical Species

In vivo pharmacokinetic studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted in a whole organism.

For (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, studies in rats have demonstrated that the compound is well-absorbed from the gastrointestinal tract, with over 90% of the dose being absorbed. nih.gov The primary route of metabolism is to its N-despropyl metabolite, which accounts for approximately 70% of the dose. nih.gov This major metabolite is then predominantly eliminated in the urine. nih.gov

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Clearance is a measure of the rate at which a drug is eliminated from the body.

For (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, allometric scaling from animal data was used to predict human pharmacokinetics. nih.gov While the volume of distribution was accurately predicted, this method over-predicted clearance and under-predicted the half-life in humans. nih.gov An alternative method, normalizing in vitro human data with the ratio of in vivo to in vitro animal data, provided a more accurate prediction of human in vivo clearance (predicted: 0.39 L/h/kg vs. actual: 0.43 L/h/kg). nih.gov

Table 4: Predicted vs. In Vivo Human Clearance for (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine

| Prediction Method | Predicted Human Clearance (L/h/kg) | In Vivo Human Clearance (L/h/kg) |

| Allometric Scaling | Over-predicted by 4-fold | 0.43 |

| Normalized In Vitro Data | 0.39 | 0.43 |

Detailed tissue distribution studies for this compound or its close analogues are not extensively reported in the available literature. Such studies would typically involve administering a radiolabeled version of the compound to preclinical species and measuring its concentration in various tissues over time to understand its distribution profile.

Role of Transporters in this compound Disposition

Detailed preclinical data specifically investigating the role of transporters in the disposition of this compound are not extensively available in publicly accessible scientific literature. However, the involvement of transporters is a critical aspect of the absorption, distribution, metabolism, and excretion (ADME) of many pharmaceutical compounds. researchgate.net Transporter proteins, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are located in key tissues like the intestines, liver, kidneys, and the blood-brain barrier, where they function as efflux pumps, actively transporting substrates out of cells. nih.govuthsc.edu This can significantly impact a drug's oral bioavailability and central nervous system penetration. nih.gov

In the context of a hypothetical preclinical investigation for a compound like this compound, several in vitro and in vivo studies would typically be conducted to elucidate the role of various transporters.

Hypothetical In Vitro Transporter Studies

To assess whether this compound is a substrate or inhibitor of key transporters, experiments using cell lines overexpressing specific transporters are commonly employed.

Efflux Transporter Substrate Assessment: Bidirectional transport studies across monolayers of cells, such as Caco-2 or MDCK-II cells transfected with human P-gp (ABCB1) or BCRP (ABCG2), would be performed. An efflux ratio (ratio of basal-to-apical permeability to apical-to-basal permeability) significantly greater than 2 would suggest that the compound is a substrate of the efflux transporter. The inclusion of known inhibitors of these transporters, such as verapamil (B1683045) for P-gp or Ko143 for BCRP, would be used to confirm these findings. A reduction in the efflux ratio in the presence of an inhibitor would provide further evidence of active transport.

Uptake Transporter Substrate Assessment: To determine if this compound is a substrate for hepatic or renal uptake transporters, such as Organic Anion Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), or Organic Cation Transporters (OCTs), studies using transfected cell lines (e.g., HEK293 or CHO cells) expressing these specific transporters would be conducted. researchgate.netnih.gov Increased uptake of the compound in the transfected cells compared to control cells would indicate it is a substrate.

The following table represents a hypothetical data set from such in vitro experiments:

| Transporter | Cell Line | Test System | Substrate Potential | Inhibitor Potential (IC50, µM) |

| P-gp (ABCB1) | MDCKII-MDR1 | Bidirectional Transport | Low | > 50 |

| BCRP (ABCG2) | MDCKII-BCRP | Bidirectional Transport | Low | > 50 |

| OATP1B1 | HEK293 | Uptake | No | > 100 |

| OATP1B3 | HEK293 | Uptake | No | > 100 |

| OAT1 | CHO | Uptake | No | > 100 |

| OAT3 | CHO | Uptake | No | > 100 |

| OCT1 | HEK293 | Uptake | Yes | 25 |

| OCT2 | HEK293 | Uptake | Yes | 15 |

This table is a hypothetical representation and is not based on actual experimental data for this compound.

Hypothetical In Vivo Studies

To confirm in vitro findings and understand the in vivo relevance of transporter interactions, studies in animal models, particularly knockout mice lacking specific transporters, are invaluable. For instance, if in vitro data suggested this compound is a P-gp substrate, its pharmacokinetic profile would be compared between wild-type and P-gp knockout (Abcb1a/b-/-) mice. A significantly higher plasma concentration and brain penetration in the knockout mice would confirm the role of P-gp in its disposition in vivo.

The table below illustrates hypothetical results from such an in vivo study:

| Parameter | Wild-Type Mice | P-gp Knockout Mice | Fold Change |

| Cmax (ng/mL) | 150 | 300 | 2.0 |

| AUC0-inf (ng*h/mL) | 600 | 1800 | 3.0 |

| Brain-to-Plasma Ratio | 0.1 | 0.5 | 5.0 |

This table is a hypothetical representation and is not based on actual experimental data for this compound.

Analytical Methodologies for 3 Methylsulfonyl Methyl Piperidine

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental for the structural elucidation and confirmation of chemical identity. For 3-((Methylsulfonyl)methyl)piperidine, these techniques would be essential to verify the connectivity of the methylsulfonyl group to the piperidine (B6355638) ring at the 3-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR would be used to identify the chemical environment of all hydrogen atoms in the molecule. Expected signals would include those for the methyl group on the sulfone, the methylene (B1212753) bridge, and the protons on the piperidine ring. The chemical shifts, integration values, and splitting patterns (multiplicity) would confirm the structure. For instance, the protons on the carbon adjacent to the nitrogen would appear at a different chemical shift than the other ring protons.

¹³C NMR: Carbon NMR provides information on the number of distinct carbon environments. The spectrum would show characteristic peaks for the methyl carbon, the methylene carbon, and the unique carbons of the piperidine ring.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the connectivity between the methylsulfonylmethyl substituent and the piperidine ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺), allowing for the confirmation of the elemental formula (C₇H₁₅NO₂S).

Tandem Mass Spectrometry (MS/MS): This technique involves fragmentation of the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint, helping to distinguish it from isomers and confirm the arrangement of atoms.

| Spectroscopic Technique | Purpose | Anticipated Data Output |

| ¹H NMR | Confirms proton environments and connectivity. | Chemical shifts (ppm), integration, multiplicity (splitting patterns). |

| ¹³C NMR | Identifies unique carbon atoms. | Chemical shifts (ppm) for each carbon. |

| HRMS | Determines exact molecular weight and formula. | High-accuracy m/z value for the molecular ion. |

| MS/MS | Provides structural fingerprint via fragmentation. | A spectrum showing m/z values of fragment ions. |

Chromatographic Separation and Quantification Methods (e.g., HPLC-UV, LC-MS/MS)

Chromatographic techniques are essential for separating the compound from impurities and for quantifying its concentration.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Since the piperidine and sulfone groups are not strong chromophores, direct UV detection might offer limited sensitivity. Derivatization with a UV-active agent could be employed to enhance detection. A typical method would use a reversed-phase column (e.g., C18) with a mobile phase consisting of an acetonitrile (B52724) or methanol (B129727) and water gradient, often with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for sensitive and selective quantification. An LC system separates the analyte from other components, and the MS/MS detector provides quantification by monitoring specific mass transitions (from a precursor ion to a product ion) in Multiple Reaction Monitoring (MRM) mode. This approach offers high specificity and is suitable for complex matrices.

| Chromatographic Method | Typical Column | Mobile Phase | Detection | Application |

| HPLC-UV | Reversed-Phase C18 | Acetonitrile/Water with acid modifier | UV Detector | Purity assessment, quantification at higher concentrations. |

| LC-MS/MS | Reversed-Phase C18 or HILIC | Acetonitrile/Water with formic acid/ammonium formate | Triple Quadrupole MS | Highly sensitive and selective quantification, impurity profiling. |

Chiral Separation Techniques for Enantiomeric Purity Assessment

The carbon at the 3-position of the piperidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers (R and S forms). For pharmaceutical applications, it is often necessary to separate and quantify these enantiomers.

Chiral HPLC is the most common technique for this purpose. This involves using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and are effective for separating a broad range of chiral compounds, including amines like piperidines. The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks.

Development of Bioanalytical Methods for Biological Matrix Quantification

To study the pharmacokinetics of this compound, methods for its quantification in biological matrices like plasma, serum, or urine are required. These methods must be highly sensitive and selective.

LC-MS/MS is the gold standard for bioanalysis due to its ability to detect low concentrations of a drug in a complex biological sample. A typical bioanalytical method development would involve:

Sample Preparation: Extraction of the analyte from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove proteins and other interfering substances.

Internal Standard (IS): Addition of a stable isotope-labeled version of the analyte (e.g., containing deuterium) or a structurally similar compound to correct for variations in sample processing and instrument response.

Method Validation: The method is rigorously validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, linearity, selectivity, and stability.

Quality Control and Reference Standard Certification for this compound

The availability of this compound as a certified reference material (CRM) or pharmaceutical primary standard indicates that it has undergone extensive quality control testing to establish its identity, purity, and potency.

The certification process involves:

Structural Confirmation: Unambiguous confirmation of the chemical structure using spectroscopic methods like NMR and MS, as described in section 8.1.

Purity Assessment: Quantification of the compound's purity, typically by a mass balance approach. This involves using multiple analytical techniques to measure and subtract the amounts of all impurities.

Chromatographic Purity: HPLC is used to determine the percentage of organic impurities.

Water Content: Karl Fischer titration is used to measure the water content.

Residual Solvents: Gas Chromatography (GC) with a headspace analyzer is used to quantify any remaining solvents from the synthesis.

Inorganic Impurities: Analysis of sulfated ash content.

Certificate of Analysis (CoA): A CoA is issued that documents the results of all tests, provides the certified purity or concentration value, and includes an uncertainty statement. This certified standard is then used by other laboratories for instrument calibration and the validation of their own analytical methods.

Therapeutic Potential and Applications of 3 Methylsulfonyl Methyl Piperidine and Its Analogues Preclinical Perspective

Exploration of Disease Areas Based on Predicted or Observed Biological Targets

The piperidine (B6355638) scaffold is a cornerstone in the development of drugs for numerous diseases. nih.govencyclopedia.pub Analogues and derivatives based on this core structure have been investigated across several therapeutic areas, suggesting a broad potential for scaffolds like 3-((Methylsulfonyl)methyl)piperidine.

Oncology: Piperidine is an essential pharmacophore in the discovery of anticancer agents. nih.gov Derivatives have been designed to act on various targets, including as matrix metalloproteinase inhibitors, which are crucial in preventing tumor metastasis. nih.gov Furthermore, studies on piperidine derivatives containing a methylsulfonyl group have indicated that these compounds can induce apoptosis (programmed cell death) in cancer cells, highlighting their potential as antiproliferative agents.

Infectious Diseases: The sulfonamide functional group, a key feature of the broader class to which methylsulfonyl-containing compounds belong, is well-established for its antimicrobial properties. mdpi.com Sulfonamides typically act by inhibiting bacterial folic acid synthesis. mdpi.com The incorporation of a methylsulfonyl group onto a piperidine scaffold suggests a potential avenue for developing novel antibacterial agents.

Central Nervous System (CNS) Disorders: Piperidine derivatives are widely used in the development of CNS agents, including analgesics, antipsychotics, and treatments for neurodegenerative diseases like Alzheimer's. encyclopedia.pubijnrd.org The piperidine structure is adept at crossing the blood-brain barrier and interacting with CNS targets. For instance, analogues of 4-aminomethyl piperidine have been synthesized and evaluated as potent inhibitors of the µ-opioid receptor for pain management. tandfonline.com

Inflammatory and Metabolic Diseases: The pharmacological spectrum of piperidine derivatives also includes anti-inflammatory and anti-diabetic activities. ijnrd.org The ability to modulate enzymes and receptors involved in inflammatory cascades and metabolic pathways makes this scaffold a versatile tool for developing treatments in these areas.

The potential applications for piperidine-based compounds are summarized in the table below.